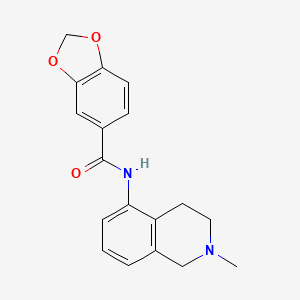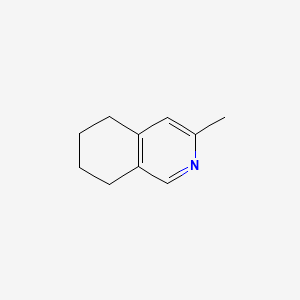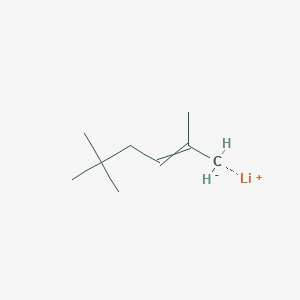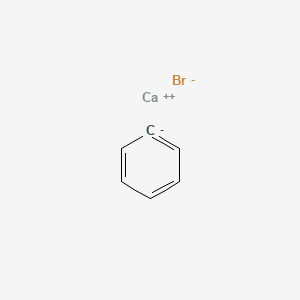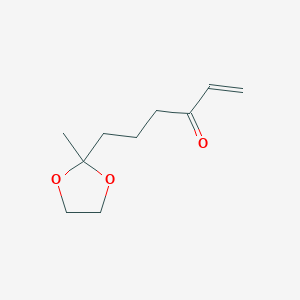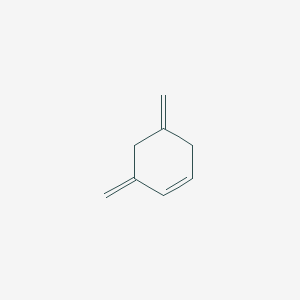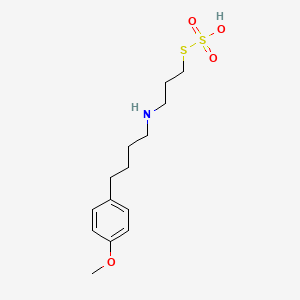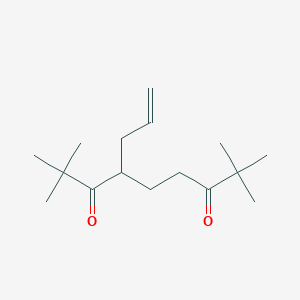
2,2,8,8-Tetramethyl-4-(prop-2-en-1-yl)nonane-3,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,8,8-Tetramethyl-4-(prop-2-en-1-yl)nonane-3,7-dione is an organic compound characterized by its unique structure, which includes multiple methyl groups and a prop-2-en-1-yl substituent. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,8,8-Tetramethyl-4-(prop-2-en-1-yl)nonane-3,7-dione typically involves the use of specific reagents and catalysts to achieve the desired structure. One common method involves the alkylation of a suitable precursor with prop-2-en-1-yl groups under controlled conditions. The reaction may require the use of a base to deprotonate the precursor, followed by the addition of the alkylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification and isolation of the final product, such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,8,8-Tetramethyl-4-(prop-2-en-1-yl)nonane-3,7-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The prop-2-en-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2,2,8,8-Tetramethyl-4-(prop-2-en-1-yl)nonane-3,7-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,2,8,8-Tetramethyl-4-(prop-2-en-1-yl)nonane-3,7-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,8,8-Tetramethyl-4-(prop-1-en-2-yl)nonane-3,7-dione
- 4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalene
Uniqueness
2,2,8,8-Tetramethyl-4-(prop-2-en-1-yl)nonane-3,7-dione is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its multiple methyl groups and prop-2-en-1-yl substituent differentiate it from other similar compounds, making it valuable for targeted research and industrial applications.
Propriétés
Numéro CAS |
52056-67-4 |
|---|---|
Formule moléculaire |
C16H28O2 |
Poids moléculaire |
252.39 g/mol |
Nom IUPAC |
2,2,8,8-tetramethyl-4-prop-2-enylnonane-3,7-dione |
InChI |
InChI=1S/C16H28O2/c1-8-9-12(14(18)16(5,6)7)10-11-13(17)15(2,3)4/h8,12H,1,9-11H2,2-7H3 |
Clé InChI |
AITMIDYEMASLSM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)CCC(CC=C)C(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


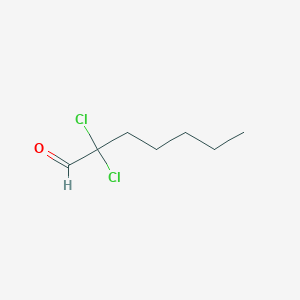
![s-(2-{[4-(2-Tert-butyl-4-methylphenoxy)butyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14663509.png)
